Fmoc-Nalpha-methyl-O-t-butyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Nalpha-methyl-O-t-butyl-L-serine is a derivative of serine, an amino acidIt is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the alpha carbon, and a tert-butyl group on the hydroxyl side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Nalpha-methyl-O-t-butyl-L-serine typically involves the protection of the serine hydroxyl group with a tert-butyl group and the introduction of the Fmoc group on the amino group. One common method involves the acylation of O-tert-butyl-L-serine with fluorenylmethyloxycarbonyl azide in a dioxane solution. The reaction is followed by extraction with ethyl acetate under pH 9-10 conditions and purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Nalpha-methyl-O-t-butyl-L-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF) solution.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Exposure of the free amino group for peptide bond formation.
Scientific Research Applications
Fmoc-Nalpha-methyl-O-t-butyl-L-serine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in solid-phase peptide synthesis.
Biology: It is utilized in the synthesis of peptides and proteins for biological studies.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for various industrial applications
Mechanism of Action
The mechanism of action of Fmoc-Nalpha-methyl-O-t-butyl-L-serine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl side chain, allowing for selective deprotection and subsequent reactions. The compound’s molecular targets include the amino and hydroxyl groups, which are key sites for peptide bond formation and other chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-alpha-Me-L-Ser(tBu)-OH
- Fmoc-L-Ser(tBu)-OH
- Fmoc-L-Ser-OH
- Fmoc-L-Ser(Trt)-OH
- Fmoc-D-Ser(tBu)-OH
Uniqueness
Fmoc-Nalpha-methyl-O-t-butyl-L-serine is unique due to the presence of both the Fmoc and tert-butyl protecting groups, which provide selective protection and deprotection during peptide synthesis. This allows for the efficient introduction of N-α-methyl-serine residues, which are important in the design of bioactive peptides and proteins .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSAXALAXPNFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.